An In-depth Technical Guide to 4-Methoxybenzoyl Chloride: Chemical Properties and Structure
An In-depth Technical Guide to 4-Methoxybenzoyl Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzoyl chloride, also known as p-anisoyl chloride, is a pivotal chemical intermediate in the landscape of organic synthesis. Its utility spans the creation of pharmaceuticals, agrochemicals, dyes, and specialty polymers. The presence of both a reactive acyl chloride and an electron-donating methoxy (B1213986) group on the aromatic ring imparts a unique reactivity profile, making it a versatile building block for introducing the 4-methoxybenzoyl moiety into a wide array of molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols relevant to its synthesis and application.
Chemical Structure and Identification
4-Methoxybenzoyl chloride is a monosubstituted benzoyl chloride with a methoxy group at the para position (position 4) of the benzene (B151609) ring.
Skeletal formula of 4-methoxybenzoyl chloride.
Table 1: Chemical Identification of 4-Methoxybenzoyl Chloride
| Identifier | Value |
| IUPAC Name | 4-methoxybenzoyl chloride |
| Synonyms | p-Anisoyl chloride, Anisoyl chloride, 4-Anisoyl chloride[1][2] |
| CAS Number | 100-07-2[1][2] |
| Molecular Formula | C₈H₇ClO₂[1] |
| Molecular Weight | 170.59 g/mol [1] |
| InChI Key | MXMOTZIXVICDSD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(Cl)=O |
Physicochemical Properties
4-Methoxybenzoyl chloride is a combustible, corrosive solid or liquid with a sharp, penetrating odor.[3] It is sensitive to moisture and reacts violently with water.
Table 2: Physicochemical Properties of 4-Methoxybenzoyl Chloride
| Property | Value |
| Appearance | Clear, colorless to brown liquid or amber-colored crystalline solid[3][4] |
| Melting Point | 22 °C (72 °F)[3][4] |
| Boiling Point | 262-263 °C at 760 mmHg |
| Density | 1.260 g/mL at 20 °C[3] |
| Solubility | Soluble in acetone, benzene, chloroform, and ether.[2] Reacts with water and alcohol.[3] |
| Refractive Index | 1.581 at 20 °C |
| Vapor Pressure | 1.853 Pa at 25 °C[3] |
| Flash Point | 87 °C (190 °F)[3] |
Reactivity and Stability
4-Methoxybenzoyl chloride is a stable compound under anhydrous conditions.[1] However, it is highly reactive towards nucleophiles and is particularly sensitive to moisture.[1]
-
Reaction with Water: It reacts violently and exothermically with water, including moisture in the air, to hydrolyze into 4-methoxybenzoic acid and hydrochloric acid.[5] This reactivity necessitates handling and storage under inert and dry conditions.
-
Reaction with Alcohols and Amines: As a reactive acylating agent, it readily reacts with alcohols and amines to form the corresponding esters and amides, respectively.[1][2] This is a fundamental reaction for its use in organic synthesis.
-
Friedel-Crafts Acylation: It is a common reagent in Friedel-Crafts acylation reactions to introduce the 4-methoxybenzoyl group onto aromatic compounds in the presence of a Lewis acid catalyst.
-
Stability and Storage: It is recommended to store 4-Methoxybenzoyl chloride in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere.[5] Decomposition at room temperature can lead to a build-up of pressure in sealed containers, creating an explosion risk.[5][6] It is incompatible with water, moisture, strong bases, and strong oxidizing agents.[1]
Experimental Protocols
Synthesis of 4-Methoxybenzoyl Chloride from 4-Methoxybenzoic Acid
A standard laboratory procedure for the synthesis of 4-methoxybenzoyl chloride involves the reaction of 4-methoxybenzoic acid with thionyl chloride.[7][8]
Materials:
-
4-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., benzene or dichloromethane)[3]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Add 4-methoxybenzoic acid to the flask.
-
Cautiously add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.[7]
-
Add a catalytic amount (a few drops) of DMF.[7]
-
Stir the mixture at room temperature. The evolution of hydrogen chloride and sulfur dioxide gas will be observed.[7]
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 1-3 hours, or until gas evolution ceases.[7]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[7]
-
The resulting crude 4-methoxybenzoyl chloride can often be used directly for subsequent reactions without further purification. If necessary, it can be purified by vacuum distillation.
Amide Formation using 4-Methoxybenzoyl Chloride (Schotten-Baumann Reaction)
This protocol describes a general method for the synthesis of N-substituted 4-methoxybenzamides.[7]
Materials:
-
4-Methoxybenzoyl chloride
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 4-methoxybenzoyl chloride in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude amide product.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Synthesis Workflow of 4-Methoxybenzoyl Chloride
Caption: Workflow for the synthesis of 4-Methoxybenzoyl chloride.
General Reaction Scheme: Acylation of Nucleophiles
Caption: General acylation reaction using 4-Methoxybenzoyl chloride.
Applications in Research and Drug Development
4-Methoxybenzoyl chloride is a valuable reagent in the synthesis of a variety of compounds with biological activity.
-
Anti-Cancer Agents: It is used in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives that have been investigated as potential anti-cancer agents.[1][2]
-
Antiviral Activity: It is a precursor for the synthesis of coumarin (B35378) dimers with potential activity against HIV-1.[1] Furthermore, 4-methoxybenzoic acid amides, derived from the chloride, have been studied for their ability to upregulate the host protein APOBEC3G, which is involved in the innate immune response against viruses like HBV and HIV.
-
Agrochemicals: This chemical is also utilized in the synthesis of effective herbicides and pesticides.
-
Material Science: 4-Methoxybenzoyl chloride is used to modify indium tin oxide (ITO) cathodes in the fabrication of organic light-emitting diodes (OLEDs) and can act as a radical precursor in visible-light photocatalysis for synthesizing various heterocyclic compounds.[1]
Conclusion
4-Methoxybenzoyl chloride is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its well-defined chemical properties and reactivity make it an essential tool for researchers. A thorough understanding of its handling requirements, particularly its moisture sensitivity, is crucial for its safe and effective use in the laboratory. The experimental protocols provided herein offer a foundation for its synthesis and application in the development of novel chemical entities.
References
- 1. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- 2. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 3. prepchem.com [prepchem.com]
- 4. Separation of Benzoyl chloride, 4-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
